2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a naphthalen-2-ylsulfonyl group and a 2-oxo-2-phenylethyl ester group, making it a subject of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Naphthalen-2-ylsulfonyl Group: This step involves sulfonylation, where a naphthalen-2-ylsulfonyl chloride reacts with the piperidine ring under basic conditions.
Esterification: The final step involves the esterification of the piperidine-4-carboxylic acid with 2-oxo-2-phenylethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 1-(naphthalen-1-ylsulfonyl)piperidine-4-carboxylate
- 2-Oxo-2-phenylethyl 1-(benzylsulfonyl)piperidine-4-carboxylate
- 2-Oxo-2-phenylethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
Uniqueness
2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate is unique due to the presence of the naphthalen-2-ylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
phenacyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c26-23(19-7-2-1-3-8-19)17-30-24(27)20-12-14-25(15-13-20)31(28,29)22-11-10-18-6-4-5-9-21(18)16-22/h1-11,16,20H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJDRKGINMJLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.